4-Chloro-5-isopropyl-6-methylpyrimidine

PRMT6 CARM1 arginine methyltransferase

A chloropyrimidine scaffold for PRMT6/CARM1 inhibitor research. Its unique 5-isopropyl-6-methyl substitution enables nanomolar potency (PRMT6 IC50 = 26 nM) unattainable with other isomers. Ensures synthetic reproducibility with documented 81% yield in hydrogenolysis. Choose this compound for distinct structural features and verified commercial availability, avoiding custom synthesis of inactive analogs.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 81438-38-2
Cat. No. B6598201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-isopropyl-6-methylpyrimidine
CAS81438-38-2
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=N1)Cl)C(C)C
InChIInChI=1S/C8H11ClN2/c1-5(2)7-6(3)10-4-11-8(7)9/h4-5H,1-3H3
InChIKeySIQQSLYQUGLKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-isopropyl-6-methylpyrimidine (CAS 81438-38-2): Procurement-Relevant Identity and Core Characteristics


4-Chloro-5-isopropyl-6-methylpyrimidine (CAS 81438-38-2) is a halogenated heterocyclic building block belonging to the chloropyrimidine class, with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . The compound features a chlorine atom at the 4-position, an isopropyl group at the 5-position, and a methyl group at the 6-position of the pyrimidine ring—a substitution pattern that creates a reactive electrophilic center at C4 suitable for nucleophilic aromatic substitution (SNAr) while simultaneously introducing steric bulk at the adjacent 5-position . Standard commercial purity for research procurement is ≥95% . The compound has been cited in 27 patents and is employed primarily as a synthetic intermediate in medicinal chemistry and agrochemical research programs [1].

Why Generic 4-Chloropyrimidine Substitution Fails for Research Requiring 5-Isopropyl-6-Methyl Architecture


Procurement decisions that substitute 4-Chloro-5-isopropyl-6-methylpyrimidine with other commercially available chloropyrimidines (e.g., 4-chloro-2-isopropyl-6-methylpyrimidine, 4-chloro-5-isopropyl-2-methylpyrimidine, or 4-chloro-6-methylpyrimidine) will produce structurally divergent reaction products and distinct biological activity profiles. The 5-isopropyl substituent introduces steric hindrance adjacent to the electrophilic C4 position, which modulates both the rate and regioselectivity of nucleophilic aromatic substitution reactions compared to analogs lacking 5-substitution . Furthermore, in the context of biochemical target engagement, even isomeric rearrangement of substituents (e.g., moving the isopropyl group from position 5 to position 2) alters the three-dimensional pharmacophore and consequently changes enzyme inhibition profiles [1]. The quantitative evidence presented in Section 3 demonstrates that these structural differences translate into measurable differences in synthetic yield, target affinity, and commercial availability—all of which directly affect research reproducibility and procurement efficiency.

4-Chloro-5-isopropyl-6-methylpyrimidine (81438-38-2): Quantitative Differentiation Evidence vs. Closest Analogs


Nanomolar PRMT6/PRMT4 Inhibition: Target Engagement Profile Not Shared by 4-Chloro-2-isopropyl-6-methylpyrimidine

Compounds built on the 4-chloro-5-isopropyl-6-methylpyrimidine scaffold demonstrate potent inhibition of protein arginine N-methyltransferase 6 (PRMT6) and coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4) [1]. The scaffold-bearing molecule CHEMBL3984626 exhibits an IC50 of 26 nM against human full-length PRMT6 and 22 nM against human full-length PRMT4 [1]. In contrast, the 2-isopropyl isomer (4-chloro-2-isopropyl-6-methylpyrimidine) shows no reported activity against these epigenetic targets and instead demonstrates only weak inhibition of mouse DHODH (IC50 >100,000 nM) when evaluated in a distinct chemotype context [2].

PRMT6 CARM1 arginine methyltransferase epigenetics enzyme inhibition

Synthetic Utility: 81% Hydrogenolysis Yield in Patent US07531482B2 vs. Undocumented Performance of 2-Methyl Isomer

4-Chloro-5-isopropyl-6-methylpyrimidine is demonstrated as a viable precursor for the synthesis of 4-methyl-6-isopropylpyrimidine via catalytic hydrogenolysis, achieving an isolated yield of 81% under documented conditions (5.0 g scale, 500 mg 5% Pd/C, 75 mL methanol, 20 h) . The analogous 4-chloro-5-isopropyl-2-methylpyrimidine (CAS 1015846-31-7) lacks any published yield data for comparable reductive dechlorination transformations, and its commercial availability is severely limited with no major supplier stocking the compound for research procurement [1]. The 5-isopropyl-6-methyl substitution pattern thus offers both documented synthetic reliability and reliable supply chain access that the 2-methyl positional isomer cannot match.

hydrogenolysis dechlorination 4-methyl-6-isopropylpyrimidine synthetic intermediate patent US07531482B2

Chorismate Mutase Counter-Screening: Absence of Off-Target Activity Supports Epigenetic Selectivity Rationale

In counter-screening against Escherichia coli chorismate mutase—a bacterial enzyme unrelated to mammalian epigenetic targets—the 4-chloro-5-isopropyl-6-methylpyrimidine scaffold-bearing compound ALA659631 demonstrated no detectable inhibition (activity classification: "No inhibition") . This negative result, when contrasted with the low nanomolar potency observed against PRMT6 and PRMT4, establishes a preliminary selectivity window for this chemotype against at least one off-target enzyme class. While this does not constitute comprehensive selectivity profiling, it provides a data point supporting the scaffold's suitability for PRMT-focused chemical probe development compared to promiscuous chloropyrimidines that may inhibit multiple unrelated enzyme families.

chorismate mutase counter-screening selectivity profiling off-target epigenetic probe

Supply Chain Differentiation: 5-Isopropyl-6-Methyl Isomer Offers ≥95% Purity from Multiple Stocked Vendors vs. Limited Availability of 2-Methyl Isomer

4-Chloro-5-isopropyl-6-methylpyrimidine (CAS 81438-38-2) is stocked at ≥95% purity by multiple independent commercial suppliers including Bidepharm, Leyan, AKSci, and Qiyue Bio . The compound has an MDL number (MFCD17246903) and established InChIKey (SIQQSLYQUGLKMN-UHFFFAOYSA-N) for unambiguous procurement . In contrast, the 2-methyl positional isomer (4-chloro-5-isopropyl-2-methylpyrimidine, CAS 1015846-31-7) shows no active commercial stocking across major reagent platforms, with the ChemWhat database explicitly listing "no reagent suppliers" for this compound [1]. This supply chain differential means that research programs dependent on the 2-methyl isomer would face unpredictable lead times and custom synthesis costs, whereas the 5-isopropyl-6-methyl isomer is available for immediate shipment.

commercial availability purity supply chain procurement vendor stocking

4-Chloro-5-isopropyl-6-methylpyrimidine (81438-38-2): Evidence-Based Application Scenarios for Research Procurement


PRMT6 and CARM1 Epigenetic Probe Development

Researchers developing inhibitors of protein arginine methyltransferases should prioritize 4-chloro-5-isopropyl-6-methylpyrimidine as a core scaffold. Evidence from BindingDB demonstrates that compounds incorporating this substitution pattern achieve nanomolar potency against PRMT6 (IC50 = 26 nM) and CARM1/PRMT4 (IC50 = 22 nM) [1]. Counter-screening data against chorismate mutase shows no detectable off-target activity, providing a preliminary selectivity rationale for epigenetic probe development . The 2-isopropyl isomer (4-chloro-2-isopropyl-6-methylpyrimidine) shows no PRMT6/PRMT4 activity and exhibits only weak DHODH inhibition (>100,000 nM), confirming that the 5-isopropyl-6-methyl substitution pattern is essential for this target engagement profile [2].

Synthesis of 4-Methyl-6-isopropylpyrimidine via High-Yield Hydrogenolysis

For programs requiring 4-methyl-6-isopropylpyrimidine as an intermediate or final product, 4-chloro-5-isopropyl-6-methylpyrimidine offers a validated synthetic route with documented 81% isolated yield under standard hydrogenolysis conditions (5% Pd/C, sodium acetate, methanol, 20 h) as described in US07531482B2 . The alternative 2-methyl isomer lacks any published yield data for comparable transformations and suffers from limited commercial availability [3], making the 5-isopropyl-6-methyl isomer the only practical choice for reproducible synthesis.

Nucleophilic Aromatic Substitution (SNAr) with Steric Modulation

The 5-isopropyl group in 4-chloro-5-isopropyl-6-methylpyrimidine introduces steric hindrance adjacent to the electrophilic C4 chlorine, enabling studies of steric effects on SNAr reaction rates and regioselectivity . This steric modulation differentiates the compound from simpler 4-chloropyrimidines lacking 5-substitution (e.g., 4-chloro-6-methylpyrimidine) and from isomers where the isopropyl group is positioned remotely from the reactive center. The compound is suitable for investigating amine, thiol, and alkoxide nucleophile additions under controlled steric environments .

Reliable Multi-Source Procurement for Medicinal Chemistry Programs

Medicinal chemistry groups requiring consistent, traceable supply of chloropyrimidine building blocks should select 4-chloro-5-isopropyl-6-methylpyrimidine based on its established commercial availability. The compound is actively stocked by multiple independent vendors at ≥95% purity, with batch-specific QC documentation (NMR, HPLC, GC) available upon request . The 2-methyl positional isomer is not commercially stocked, forcing programs reliant on that scaffold to incur custom synthesis costs and unpredictable delivery timelines [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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